4-((1H-Indol-1-yl)methyl)benzamide
Description
4-((1H-Indol-1-yl)methyl)benzamide is a benzamide derivative featuring an indole moiety linked via a methylene group to the benzamide core.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(indol-1-ylmethyl)benzamide |
InChI |
InChI=1S/C16H14N2O/c17-16(19)14-7-5-12(6-8-14)11-18-10-9-13-3-1-2-4-15(13)18/h1-10H,11H2,(H2,17,19) |
InChI Key |
FWBPEPMTSGPJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison of Selected Analogs
Key Observations :
- Substituent Position: Electron-withdrawing groups (e.g., cyano in Compound 35 ) enhance metabolic stability, whereas electron-donating groups (e.g., morpholino in TG7-195 ) improve solubility.
- Linker Flexibility : Ethyl or methylene linkers (e.g., in TG7-184 vs. 4-((1H-Indol-1-yl)methyl)benzamide) modulate conformational adaptability, affecting target binding.
Spectroscopic and Physicochemical Properties
- FTIR/NMR: Indole N-H stretches (~3400 cm⁻¹) and benzamide C=O (~1650 cm⁻¹) are consistent across analogs . Substituents like chloro or cyano introduce distinct shifts (e.g., C-Cl at ~750 cm⁻¹ ).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 567.5 for the benzimidazole-indole hybrid ) aid in confirming structural integrity.
- Melting Points : Higher melting points (e.g., 192–194°C for Compound 35 ) correlate with crystalline stability induced by planar substituents.
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